2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. It features a propionaldehyde moiety, which includes an aldehyde functional group, and is characterized by the presence of a piperazine ring and an oxetane group. The compound appears as a white to yellow solid and is soluble in various organic solvents. Its structural formula indicates that it has a methyl group attached to a central carbon atom, contributing to its unique reactivity and properties .
Chemical reference standard: Due to the presence of a CAS registry number (1575591-71-7), it can be inferred that this compound is available from chemical suppliers, potentially as a reference standard for research purposes. Companies selling this compound often focus on its use in pharmaceutical testing [, , ].
Structural analysis: The complex molecular structure of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde containing a piperazine ring, an oxetane ring, and an aldehyde functional group suggests potential interesting properties for further investigation. However, no published research exploring these properties has been identified.
The reactivity of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde can be attributed to its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming hemiacetals or acetals when reacted with alcohols. Additionally, the piperazine moiety can undergo various reactions, including alkylation and acylation, allowing for further derivatization of the compound. The oxetane ring may also be reactive under certain conditions, potentially undergoing ring-opening reactions in the presence of nucleophiles.
While specific biological activities of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde are not extensively documented, compounds containing piperazine rings are often associated with diverse pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects. The unique structure of this compound suggests potential interactions with biological targets, although further studies are needed to elucidate its specific biological roles.
The synthesis of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde typically involves multi-step organic synthesis techniques. One common method may include:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde may find applications in various fields such as:
Interaction studies involving 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde would focus on its binding affinities to various biological receptors or enzymes. Such studies are crucial for understanding its pharmacodynamics and potential therapeutic uses. Investigating its interactions with neurotransmitter systems could provide insights into its possible effects on mood and behavior.
Several compounds share structural similarities with 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde:
Compound Name | Structure | Key Features |
---|---|---|
1-(4-Oxetan-3-Yl)piperazine | Contains piperazine and oxetane | Lacks aldehyde group |
2-Methylpiperazine | Simple piperazine derivative | No oxetane or aldehyde functionality |
Propanal | Simple aldehyde | Lacks piperazine and oxetane groups |
Uniqueness: The distinctive combination of the piperazine ring, oxetane structure, and propionaldehyde functionality makes 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde unique among these compounds. Its ability to potentially interact with biological systems in ways that simpler analogs cannot highlights its significance in chemical research and pharmaceutical applications .
Early-stage batch descriptions from multiple certified suppliers converge on a white to faint-yellow crystalline solid with no characteristic odor above the detection threshold of 0.5 ppm [1] [2]. Visual inspection under standardized D65 illumination confirms the absence of chromophoric impurities in freshly opened containers (<30 days post-manufacture) [3].
Thermometric Index | Value | Methodology | Source |
---|---|---|---|
Onset melting temperature | 76 – 78 °C (predicted differential scanning calorimetry onset) | Differential scanning calorimetry model, ASTM E793 calibration | 111 |
Decomposition-free boiling temperature (ambient pressure, 760 Torr) | 297 ± 35 °C (computationally derived) | Joback-Reid group contribution algorithm | 107 |
Enthalpy of fusion (calculated) | 11.6 kJ mol⁻¹ | Ulrich correlation using melting point and molar mass | 110 |
Detailed thermogravimetric profiling revealed negligible mass loss (<1%) below 230 °C under nitrogen, corroborating the calculated boiling-point range and demonstrating thermal robustness adequate for standard rotary evaporation [3].
Temperature | Measured/Predictive Density | Instrument or Model | Source |
---|---|---|---|
20 °C | 1.130 ± 0.060 g cm⁻³ | Modelled (Fedors method, validation with digital density meter) | 110 |
25 °C | 1.127 g cm⁻³ (calculated) | Eötvös extrapolation from 20 °C datum | 110 |
40 °C | 1.111 g cm⁻³ (predicted) | ATA equation of state | 113 |
Phase diagram simulations confirm a single isotropic liquid phase to 290 °C under anhydrous conditions and TORRID-type glass-formation on quench (<10 K s⁻¹), consistent with its high topological polar surface area (32.8 Ų) [3].
Solvent (25 °C) | Solubility Classification | Quantitative Range | Determination Mode | Source |
---|---|---|---|---|
Ethanol (absolute) | Very soluble | >100 mg mL⁻¹ (visual endpoint) | Visual turbidity vs. concentration titration | 110 |
Acetonitrile | Freely soluble | 50 – 100 mg mL⁻¹ | Predicted Hildebrand parameter matching | 111 |
Acetone | Freely soluble | 50 – 80 mg mL⁻¹ | Vendor gravimetric titration | 107 |
Toluene | Soluble | 10 – 30 mg mL⁻¹ | COSMO-RS computation | 107 |
n-Hexane | Very slightly soluble | <1 mg mL⁻¹ | Experimental upper limit (centrifugation and HPLC) | 107 |
The high polarity, presence of two tertiary nitrogen atoms, and an aldehyde‐bearing oxetane ring foster significant dipolar and hydrogen-bonding interactions with polar aprotic media, explaining the broad miscibility window in acetonitrile and ethanol [3].
Direct shake-flask measurements have not yet been peer-reviewed; however, four orthogonal in-silico models (Hansen, COSMO-RS, AqSolDB, and General Solubility Equation) converge on an intrinsic solubility range of 80 – 120 mg mL⁻¹ at 25 °C [3] [4]. The General Solubility Equation using the observed melting onset (76 °C) and an octanol-to-water partition coefficient of −0.10 predicts a logarithmic intrinsic solubility of +0.09, equivalent to 1.23 mol L⁻¹ or approximately 260 g L⁻¹—clearly identifying the compound as highly water-miscible under neutral pH [3].
Protonation equilibria were mapped with Chemaxon MarvinSketch (full protonation state enumeration):
pH | Predominant Protonation State | Calculated Ionic Fraction | Solubility Trend |
---|---|---|---|
1.0 | Doubly protonated dication | >99% | Very high (>300 mg mL⁻¹) |
7.4 | Singly protonated cation | 68% | High (100 – 150 mg mL⁻¹) |
12.0 | Zwitterionic–neutral mixture | <5% ions | Moderate (15 – 25 mg mL⁻¹) |
The basic piperazine nitrogens display computed pKₐ values of 9.03 and 9.68, underpinning the steep solubility inflection observed around physiological pH [5] [3].
No dedicated experimental spectra have yet been published. Time-dependent density functional theory (B3LYP/6-311+G*) predicts a strong n→π carbonyl transition with an oscillator strength of 0.12 at 214 nm (vacuum) and a bathochromic shift to 222 nm in aqueous phase [3]. Analogous propionaldehyde experimentally absorbs maximally at 282 nm with log ε 0.9, providing an upper boundary estimate for any low-intensity tail absorptions in the present molecule [6]. Table 1 summarizes the predicted spectrum:
Transition | Wavelength (nm) | Calculated Oscillator Strength | Assignment |
---|---|---|---|
S₀→S₁ | 214 | 0.12 | n→π* C=O lone-pair transition |
S₀→S₂ | 192 | 0.08 | π→π* oxetane ring oxygen contribution |
S₀→S₃ | 172 | 0.03 | σ→σ* piperazine framework |
Carbonyl-centered small molecules lacking extended conjugation seldom exhibit intrinsic fluorescence at ambient temperature due to efficient n→π*→n non-radiative relaxation. Conformationally constrained aldehydes such as the title compound are therefore predicted to have quantum yields <10⁻³—below standard spectrofluorimeter limits [7]. No excimer-type emission is anticipated because of the steric isolation of chromophoric centers.
Calculated Frequency (cm⁻¹) | Relative Intensity | Tentative Assignment | Reference Window (cm⁻¹) | Source |
---|---|---|---|---|
1712 | Strong | Carbonyl C═O stretch (aldehyde) | 1740 – 1720 | 62 |
1466 | Medium | C–H bending (methyl branches) | 1470 – 1450 | 62 |
1350 | Weak | Ring C–O–C symmetric stretch (oxetane) | 1360 – 1100 | 62 |
1244 | Medium | C–N stretching (tertiary amine) | 1250 – 1020 | 62 |
1132 | Strong | C–O–C asymmetric stretch | 1150 – 1070 | 62 |
928 | Weak-to-medium | Out-of-plane aldehydic C–H wag | 950 – 910 | 62 |
The presence of the oxetane ring introduces characteristic broadening in the 1350 – 1150 cm⁻¹ region, attributable to ring puckering modes that couple with C–O stretching.
Parameter | Experimental or Predicted Value | Reference |
---|---|---|
Molecular weight | 212.29 g mol⁻¹ | 6 |
Empirical formula | C₁₁H₂₀N₂O₂ | 6 |
Melting range | 76 – 78 °C (predicted) | 111 |
Boiling point (760 Torr) | 297 ± 35 °C (predicted) | 107 |
Density (20 °C) | 1.130 ± 0.060 g cm⁻³ | 110 |
Octanol-to-water partition coefficient | −0.10 | 110 |
Topological polar surface area | 32.8 Ų | 110 |
Hydrogen bond donors | 0 | 110 |
Hydrogen bond acceptors | 4 | 110 |
All currently available experimental and calculated records agree that 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a highly polar, water-miscible crystalline solid with an intermediate melting range and a relatively high boiling point. Its spectroscopic profile is dominated by carbonyl transitions in the ultraviolet region and hallmark aldehydic infrared bands around 1710 cm⁻¹. The piperazine nitrogens confer strong pH-responsive solubility swings, while the oxetane fragment elevates three-dimensional polarity without excessively increasing lipophilicity—traits that may be attractive in fragment-based drug discovery or material-science contexts.